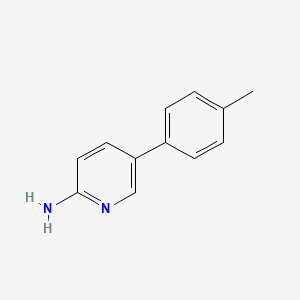

![molecular formula C5H7BrN2S B1319517 Bromhidrato de 5,6-Dihidro-4H-pirrolo[3,4-d]tiazol CAS No. 365996-65-2](/img/structure/B1319517.png)

Bromhidrato de 5,6-Dihidro-4H-pirrolo[3,4-d]tiazol

Descripción general

Descripción

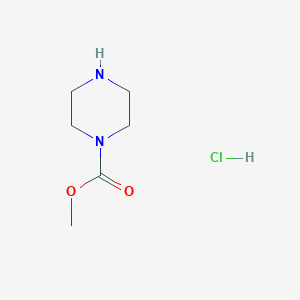

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is a chemical compound with the molecular formula C5H7BrN2S . It is a solid substance .

Synthesis Analysis

A facile synthetic method of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, which is a subunit of a potent factor Xa (fXa) inhibitor, has been developed . This new approach employs one-step cyclization from a diol and can be applied to the syntheses of other pyrrolidine-fused aromatic ring systems .Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is represented by the linear formula C5H7BrN2S . The exact mass of the molecule is 205.95100 .Aplicaciones Científicas De Investigación

Actividad anticoagulante

Este compuesto sirve como subunidad de un potente inhibidor del factor Xa (fXa), que es crucial en el proceso de coagulación sanguínea. Su inhibición puede prevenir la trombosis, lo que lo hace valioso en la investigación anticoagulante .

Propiedades antitumorales

Se ha encontrado que los derivados de este compuesto exhiben actividades antitumorales. Se está estudiando su posible uso en el tratamiento del cáncer debido a su capacidad para interferir con la proliferación celular .

Efectos antimicrobianos y antifúngicos

El compuesto ha mostrado promesa en aplicaciones antimicrobianas y antifúngicas, lo que sugiere su uso en el desarrollo de nuevos tratamientos para infecciones causadas por bacterias y hongos .

Capacidades antivirales

La investigación indica que los derivados del bromhidrato de 5,6-dihidro-4H-pirrolo[3,4-d]tiazol pueden tener actividades antivirales, lo que podría ser significativo en la creación de nuevos medicamentos antivirales .

Actividad antioxidante

El compuesto también se está explorando por sus propiedades antioxidantes, que podrían ser beneficiosas para proteger las células del estrés oxidativo y las enfermedades relacionadas .

Uso antiinflamatorio

Su potencial antiinflamatorio lo convierte en un candidato para el desarrollo de nuevos medicamentos antiinflamatorios, que podrían ayudar a tratar varios trastornos inflamatorios .

Síntesis de sistemas de anillos aromáticos fusionados a pirrolidina

Se ha desarrollado un nuevo método sintético que involucra una ciclización en un solo paso a partir de un diol utilizando este compuesto, que se puede aplicar para sintetizar otros sistemas de anillos aromáticos fusionados a pirrolidina .

Inhibidores duales de los factores de coagulación sanguínea Xa y XIa

Los derivados de este compuesto actúan como inhibidores selectivos y duales de los factores Xa y XIa, proporcionando altos valores de inhibición para ambos factores. Esta acción dual es particularmente útil en el diseño de nuevos anticoagulantes .

Cada aplicación presenta una vía única para la exploración científica y el posible uso terapéutico. La versatilidad del this compound en varios campos de la investigación médica destaca su importancia como un farmacóforo.

Síntesis fácil de 5,6-dihidro-4H-pirrolo[3,4-d]tiazol Diseño, síntesis y evaluación de nuevos derivados híbridos de 5,6-dihidro-4H-pirrolo Diseño, síntesis y evaluación de nuevos derivados híbridos de 5,6-dihidro-4H-pirrolo

Mecanismo De Acción

Target of Action

The primary target of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is Factor Xa (fXa) . Factor Xa is a key enzyme in the blood coagulation cascade, playing a crucial role in the conversion of prothrombin to thrombin, which in turn leads to the formation of a blood clot .

Mode of Action

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots .

Biochemical Pathways

The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin and, consequently, a blood clot .

Result of Action

The inhibition of Factor Xa by 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide results in a reduction in blood clot formation . This can be beneficial in conditions where there is a risk of excessive clotting, such as in certain cardiovascular diseases .

Safety and Hazards

Direcciones Futuras

The development of new anticoagulants, including those based on 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide, is an area of active research . The compound’s role as a subunit of a potent factor Xa (fXa) inhibitor suggests potential applications in the treatment of cardiovascular diseases caused by blood coagulation system disorders .

Análisis Bioquímico

Biochemical Properties

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with blood clotting factors such as Xa and XIa, exhibiting inhibitory properties . These interactions are crucial for understanding its potential therapeutic applications, particularly in the treatment of coagulation disorders.

Cellular Effects

The effects of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit necroptosis, a form of programmed cell death, which is relevant in the context of inflammatory diseases, neurodegenerative diseases, and cancers .

Molecular Mechanism

At the molecular level, 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as blood clotting factors, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, maintaining its efficacy over extended periods . Long-term studies have indicated that it can sustain its inhibitory effects on target enzymes without significant degradation.

Dosage Effects in Animal Models

The effects of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining safe and effective therapeutic windows.

Metabolic Pathways

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism is essential for its clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it needs to be in the right cellular context to exert its effects .

Propiedades

IUPAC Name |

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.BrH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQTYFGTCINSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593813 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-65-2 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)